molecular formula C8H7BrN2O B12075010 N-(5-bromopyridin-3-yl)prop-2-enamide

N-(5-bromopyridin-3-yl)prop-2-enamide

Katalognummer: B12075010
Molekulargewicht: 227.06 g/mol
InChI-Schlüssel: IQLAJBGGSCSIBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-bromopyridin-3-yl)prop-2-enamide is an organic compound with the molecular formula C8H7BrN2O It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom The compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a prop-2-enamide group attached to the nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-(5-bromopyridin-3-yl)prop-2-enamide can be synthesized through several methods. One common approach involves the reaction of 5-bromopyridine with prop-2-enamide under specific conditions. The reaction typically requires a catalyst and may involve the use of solvents such as toluene or ethyl acetate. The reaction conditions, including temperature and reaction time, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and isolation of the final product to meet industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-bromopyridin-3-yl)prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives of this compound .

Wissenschaftliche Forschungsanwendungen

N-(5-bromopyridin-3-yl)prop-2-enamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(5-bromopyridin-3-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

N-(5-bromopyridin-3-yl)prop-2-enamide can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C8H7BrN2O

Molekulargewicht

227.06 g/mol

IUPAC-Name

N-(5-bromopyridin-3-yl)prop-2-enamide

InChI

InChI=1S/C8H7BrN2O/c1-2-8(12)11-7-3-6(9)4-10-5-7/h2-5H,1H2,(H,11,12)

InChI-Schlüssel

IQLAJBGGSCSIBP-UHFFFAOYSA-N

Kanonische SMILES

C=CC(=O)NC1=CC(=CN=C1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.